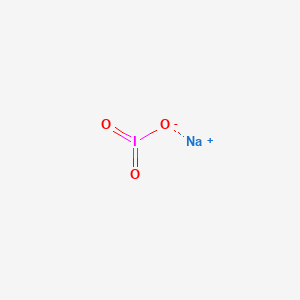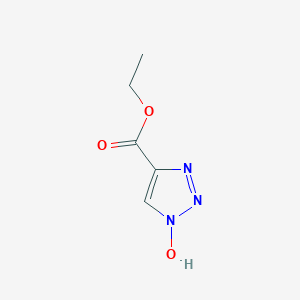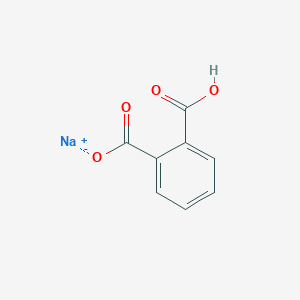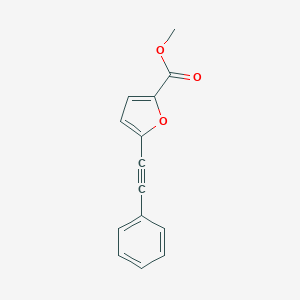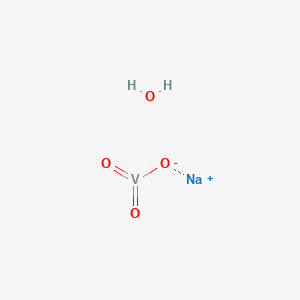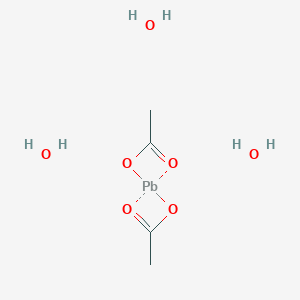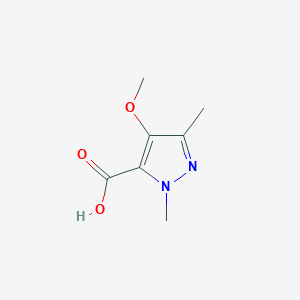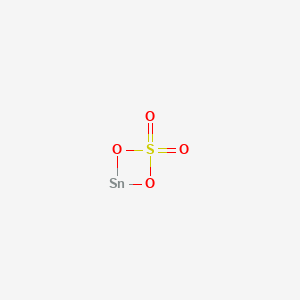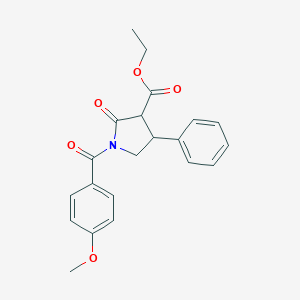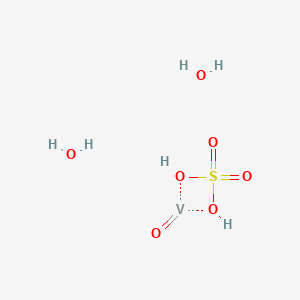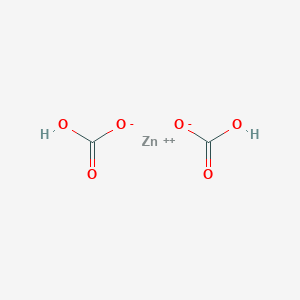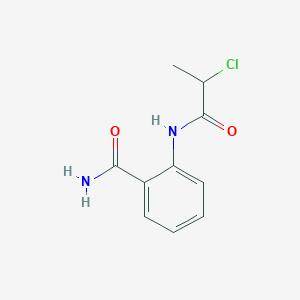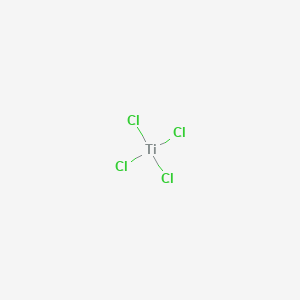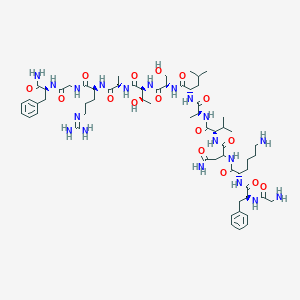
Locusta myotropin lom-AG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Locusta myotropin lom-AG is a neuropeptide that has been identified in the central nervous system of the locust. It is known to play a crucial role in the regulation of feeding behavior in insects. Lom-AG has been extensively studied due to its potential as a target for insect control.
Mecanismo De Acción
Locusta myotropin lom-AG acts on the central nervous system of insects by binding to specific receptors located on the surface of neurons. The binding of lom-AG to its receptors results in the activation of intracellular signaling pathways, leading to changes in neuronal activity and behavior.
Efectos Bioquímicos Y Fisiológicos
Locusta myotropin lom-AG has been shown to regulate feeding behavior in insects by reducing food intake and increasing the duration of inter-meal intervals. It has also been shown to affect the metabolism of lipids and carbohydrates in insects, leading to changes in energy balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Locusta myotropin lom-AG in lab experiments offers several advantages, including its well-defined structure, high potency, and specificity for insect receptors. However, the use of lom-AG in experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on Locusta myotropin lom-AG. One area of interest is the development of insecticides that target lom-AG receptors. Another area of interest is the potential use of lom-AG as a therapeutic target for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of lom-AG and its effects on energy balance and metabolism in insects.
Métodos De Síntesis
The synthesis of Locusta myotropin lom-AG involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific group to prevent unwanted reactions. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Locusta myotropin lom-AG has been extensively studied due to its potential as a target for insect control. It has been shown to regulate feeding behavior in insects, making it an attractive target for the development of insecticides. Lom-AG has also been studied for its potential as a therapeutic target for the treatment of obesity and related metabolic disorders.
Propiedades
Número CAS |
133337-29-8 |
|---|---|
Nombre del producto |
Locusta myotropin lom-AG |
Fórmula molecular |
C62H99N19O16 |
Peso molecular |
1366.6 g/mol |
Nombre IUPAC |
2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C62H99N19O16/c1-32(2)25-42(77-53(89)35(6)71-60(96)49(33(3)4)80-58(94)44(28-46(65)84)78-55(91)40(21-14-15-23-63)76-57(93)43(74-47(85)29-64)27-38-19-12-9-13-20-38)56(92)79-45(31-82)59(95)81-50(36(7)83)61(97)72-34(5)52(88)75-39(22-16-24-69-62(67)68)54(90)70-30-48(86)73-41(51(66)87)26-37-17-10-8-11-18-37/h8-13,17-20,32-36,39-45,49-50,82-83H,14-16,21-31,63-64H2,1-7H3,(H2,65,84)(H2,66,87)(H,70,90)(H,71,96)(H,72,97)(H,73,86)(H,74,85)(H,75,88)(H,76,93)(H,77,89)(H,78,91)(H,79,92)(H,80,94)(H,81,95)(H4,67,68,69)/t34-,35-,36+,39-,40-,41-,42-,43-,44?,45-,49-,50-/m0/s1 |
Clave InChI |
MJFBBKFOFMSTNF-KHZGWRAISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C(CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Secuencia |
GFKNVALSTARGF |
Sinónimos |
Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 Locusta migratoria accessory gland myotropin I Locusta myotropin Lom-AG Lom-AG-MT-I Lom-AG-myotropin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
